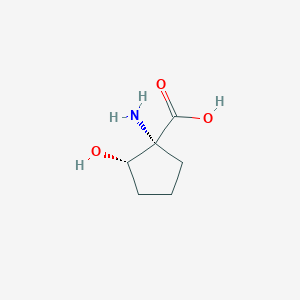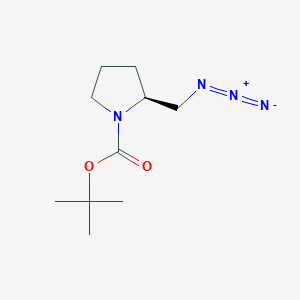
Ethyl 2-methylbut-3-enoate
説明
Ethyl 2-methylbut-3-enoate is a chemical compound with the molecular formula C7H12O2 . It is also known by its IUPAC name, ethyl 3-methylbut-2-enoate . The molecule contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester (aliphatic) .
Synthesis Analysis
The synthesis of Ethyl 2-methylbut-3-enoate can be achieved through chemical synthesis methods . A common method involves the reaction of 2-butene-1-ol with formic acid and an acid catalyst at an appropriate temperature to generate 3-methyl-2-butenoic acid methyl ester. This is then subjected to an ester exchange reaction with ethanol to produce 3-methyl-2-butenoic acid ethyl ester .Molecular Structure Analysis
The molecular structure of Ethyl 2-methylbut-3-enoate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of Ethyl 3-methylbut-2-enoate is also called a skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of Ethyl 3-methylbut-2-enoate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Physical And Chemical Properties Analysis
Ethyl 2-methylbut-3-enoate has a density of 0.922 g/mL at 25 °C, a boiling point of 154-155 °C, and a flashing point of 34 °C . Its coefficient of refraction is n20/D 1.436 .科学的研究の応用
Stereochemistry and Synthesis
- Ethyl 2-methylbut-3-enoate is involved in studies focusing on stereochemistry and synthesis. For instance, u.v. irradiation of diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate produces the (Z)-isomer, indicating the compound's role in stereochemical transformations (Brettle et al., 1973).
Organic Chemistry and Compound Synthesis
- The compound is used in creating tricyclic products from reactions with penicillin-derived thiazoloazetidinones and ethyl diazoacetate. These reactions are significant in organic chemistry for synthesizing complex molecular structures (Mara et al., 1982).
Role in Wine Chemistry
- Ethyl 2-hydroxy-3-methylbutanoate, closely related to ethyl 2-methylbut-3-enoate, has been identified as a potential marker of lactic acid bacteria esterase activity in wines. This indicates the compound's significance in the food and beverage industry, particularly in understanding and enhancing wine flavors (Gammacurta et al., 2018).
Chemical Reactions and Analysis
- Ethyl 3-aminobut-2-enoates, which include ethyl 2-methylbut-3-enoate, are important in studying the regio- and stereoselectivity of chemical reactions. This research contributes to our understanding of reaction mechanisms in organic chemistry (Korotaev et al., 2013).
Yeast Flora and Food Applications
- Ethyl 2-methylbut-3-enoate is among the Volatile Organic Compounds (VOCs) detected in yeasts isolated from tropical fruits. These findings are relevant for the food industry, particularly in flavoring and aroma development (Grondin et al., 2015).
Catalysis and Hydrogenation
- The compound plays a role in catalysis, particularly in the hydrogenation of α,β-unsaturated esters, demonstrating its utility in chemical transformations and synthesis (Sakaki et al., 1994).
Safety And Hazards
While specific safety and hazard information for Ethyl 2-methylbut-3-enoate was not found, general precautions should be taken while handling this compound. Avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed . It is also flammable, and vapors may travel to the source of ignition and flash back .
特性
IUPAC Name |
ethyl 2-methylbut-3-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4,6H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCCXADRWCXXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50936981 | |
| Record name | Ethyl 2-methylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylbut-3-enoate | |
CAS RN |
1647-12-7 | |
| Record name | 3-Butenoic acid, 2-methyl-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1647-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Butenoic acid, 2-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001647127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-methylbut-3-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50936981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-methylbut-3-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6R)-6-Hydroxy-2-methyltetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B176183.png)
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)







![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)

